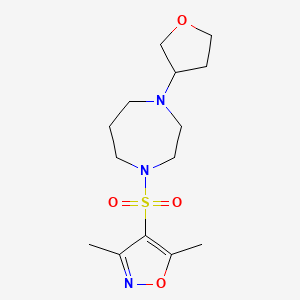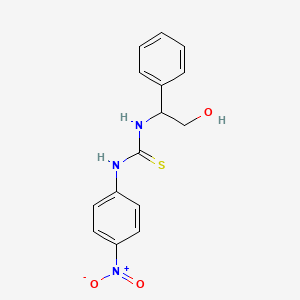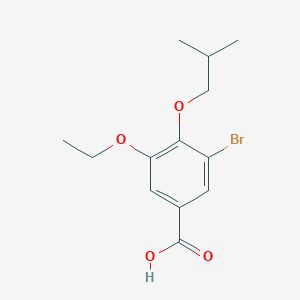![molecular formula C17H15F3N4S B2921157 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 851789-97-4](/img/structure/B2921157.png)
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound with an intriguing structure. It combines a thieno[2,3-d]pyrimidine core with a piperazine ring substituted by a trifluoromethylphenyl group. The presence of fluorine atoms in the phenyl ring and the piperazine moiety suggests potential pharmacological activity.
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the reaction of a thieno[2,3-d]pyrimidine precursor with a trifluoromethylphenyl-substituted piperazine. Detailed synthetic procedures and characterization data (such as mass spectra, NMR, and X-ray diffraction) are essential for understanding its preparation.
Molecular Structure Analysis
The molecular structure of 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine can be elucidated using techniques like X-ray crystallography. This analysis provides insights into bond angles, distances, and overall conformation.
Chemical Reactions Analysis
The compound’s reactivity and potential chemical transformations are crucial. Investigating its behavior under various conditions, such as acidic or basic environments, can reveal its stability and susceptibility to functional group modifications.
Physical And Chemical Properties Analysis
Physicochemical properties, including solubility, melting point, and stability, influence its pharmaceutical applications. Experimental data on these properties are essential for drug development.
Applications De Recherche Scientifique
Anticancer Potential
A derivative of thieno[2,3-d]pyrimidine, similar to the specified compound, has been studied for its potential in treating metastatic triple-negative breast cancer. It's found to be a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). This compound significantly inhibited cell proliferation and migration in cancer cell lines by deactivating the VEGFR3 signaling pathway. Its effectiveness in in vivo models suggests it as a promising therapeutic agent for metastatic breast cancer (Li et al., 2021).
Antihypertensive Properties
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antihypertensive effects. These compounds, when substituted with a (phenylpiperazinyl)alkyl group, showed significant potency in reducing systolic blood pressure in spontaneously hypertensive rats. This indicates their potential as antihypertensive agents (Russell et al., 1988).
Antimicrobial Activity
Research has demonstrated that certain thieno[2,3-d]pyrimidine derivatives possess high antimicrobial activity. These compounds were effective against a range of microorganism strains, suggesting their potential as antimicrobial agents (Yurttaş et al., 2016).
Electronic Materials
In the field of materials science, pyrimidine-containing compounds, including those related to thieno[2,3-d]pyrimidine, have been used in developing materials with high electron mobility and high triplet energy. These materials are useful in electronic applications like organic light-emitting devices (Yin et al., 2016).
Treatment of Chronic Myelogenous Leukemia
Flumatinib, a compound structurally related to thieno[2,3-d]pyrimidine, has been studied for its metabolic behavior in chronic myelogenous leukemia patients. This study provides insights into the metabolic pathways of this class of compounds in humans, which is crucial for their development as therapeutic agents (Gong et al., 2010).
Safety And Hazards
Assessing toxicity, potential side effects, and safety profiles is crucial. Animal studies and in vitro assays can provide insights into its safety margins.
Orientations Futures
Research avenues include exploring its therapeutic potential (e.g., neuroprotection, anti-inflammatory effects) and optimizing its pharmacokinetic properties. Further studies should investigate its efficacy in disease models and potential clinical applications.
Propriétés
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4S/c18-17(19,20)12-2-1-3-13(10-12)23-5-7-24(8-6-23)15-14-4-9-25-16(14)22-11-21-15/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSSEYSIOFQICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


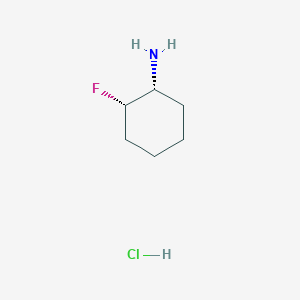
![2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
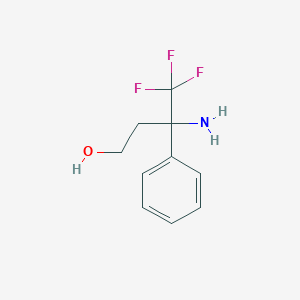
![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)
![N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2921083.png)
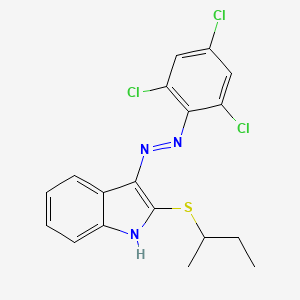
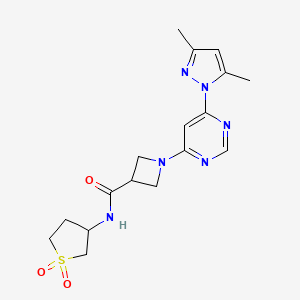
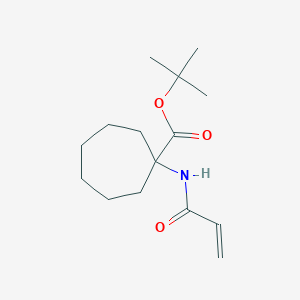
![7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B2921092.png)
